molecular formula C24H23N3O6 B11080996 1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

Cat. No.: B11080996
M. Wt: 449.5 g/mol
InChI Key: NXWFPHFVYAGVET-UHFFFAOYSA-N
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Description

1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a pyrimidine base linked to a modified sugar moiety, making it a candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one typically involves multiple steps:

    Protection of the Sugar Moiety: The hydroxyl groups of the pentofuranosyl sugar are protected using suitable protecting groups.

    Glycosylation: The protected sugar is then glycosylated with a pyrimidine base under acidic or basic conditions to form the nucleoside.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.

    Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acid sequences.

Mechanism of Action

The mechanism of action of 1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. This inhibition can lead to the termination of nucleic acid chain elongation, thereby preventing viral replication or cancer cell proliferation.

Comparison with Similar Compounds

  • 2’-deoxy-3’-O-(4-methylphenyl)carbonyluridine
  • 4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

Uniqueness: 1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets compared to other nucleoside analogs.

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate

InChI

InChI=1S/C24H23N3O6/c1-15-7-9-17(10-8-15)23(30)33-18-13-21(32-19(18)14-28)27-12-11-20(26-24(27)31)25-22(29)16-5-3-2-4-6-16/h2-12,18-19,21,28H,13-14H2,1H3,(H,25,26,29,31)

InChI Key

NXWFPHFVYAGVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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